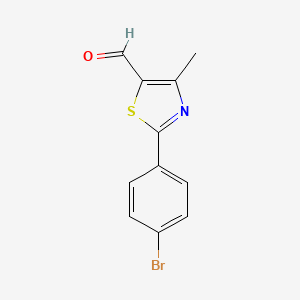

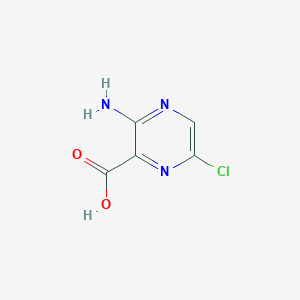

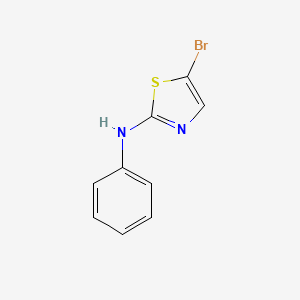

5-溴-N-苯基噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-N-phenylthiazol-2-amine is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-(p-bromophenacylthio)- and 5-(carbamoylthio)isothiazoles was achieved through the reaction of ammonium salts of 5(2H)-isothiazolethiones with p-bromophenacyl bromide, and methyl and phenyl isocyanates . Additionally, the synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids involved a four-step process starting from commercially available 3-benzylidenephthalide, proceeding through the formation of α-bromo ketone, and finally yielding the thiazole esters upon treatment with formamide and phosphorus pentasulfide or thiourea .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using X-ray crystallography. For example, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids have been characterized, revealing intricate hydrogen bonding patterns and weak π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic displacement and rearrangement. An unexpected rearrangement was observed when 5-bromo-2-nitrothiazole reacted with weakly basic secondary aliphatic amines, leading to mixtures of expected 5-amino products and rearranged 2-aminated 5-nitrothiazole products . This highlights the complexity and unpredictability of reactions involving thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-phenylthiazol-2-amine derivatives are influenced by their molecular structure. The presence of bromine and the phenyl group can affect the compound's reactivity, boiling point, melting point, and solubility. The crystallographic studies provide insights into the solid-state properties, such as hydrogen bonding and molecular packing, which can influence the compound's stability and reactivity .

科学研究应用

1. Endocannabinoid Hydrolase Inhibitors

- Methods of Application: These compounds are prepared by a rapid and efficient one-pot method, using simple starting materials and mild conditions while avoiding the use of metal catalysts or inconvenient reagents such as elemental halogens .

- Results: The resulting 5-bromothiazole compounds could lead to MAGL inhibition in the micromolar range .

2. Antimicrobial Agents

- Application Summary: 5-Bromo-N-phenylthiazol-2-amine is used in the synthesis of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties. These compounds have potential antimicrobial activity .

- Methods of Application: These compounds are synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

- Results: Most of the tested compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria compared with reference drugs. Some compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .

安全和危害

属性

IUPAC Name |

5-bromo-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYZRVABKWWEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493091 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-phenylthiazol-2-amine | |

CAS RN |

63615-95-2 |

Source

|

| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。